3-(4-Methoxyphenyl)-2-methylpropanal, also known as 4-Methoxy-α-methylbenzenepropanal or Canthoxal, is an aromatic aldehyde with the chemical formula C11H14O2. Its properties have been explored in scientific research. You can find its basic structure and information on PubChem https://pubchem.ncbi.nlm.nih.gov/compound/3-4-Methoxyphenyl-2-methylpropanal.
Scientific studies have investigated the potential applications of 3-(4-Methoxyphenyl)-2-methylpropanal in various fields, including:
3-(4-Methoxyphenyl)-2-methylpropanal, also known by its IUPAC name, is an organic compound with the molecular formula C₁₁H₁₄O₂. It features a 4-methoxyphenyl group attached to a 2-methylpropanal backbone. This compound is characterized by its aromatic nature, stemming from the methoxy-substituted phenyl ring, and exhibits a distinctive aldehyde functional group. It is typically found as a colorless to pale yellow liquid with a sweet, floral aroma, making it of interest in various applications, particularly in the fragrance industry .
These reactions are significant for synthesizing derivatives that may have enhanced biological activity or different physical properties .
Research on 3-(4-Methoxyphenyl)-2-methylpropanal indicates potential biological activities, particularly in the realm of cytotoxicity. Studies have shown that compounds with similar structures exhibit significant activity against various cancer cell lines. The presence of the methoxy group on the phenyl ring may enhance its interaction with biological targets due to increased lipophilicity and electron-donating properties .
Several synthetic routes have been developed for producing 3-(4-Methoxyphenyl)-2-methylpropanal:
These methods highlight the versatility in synthesizing 3-(4-Methoxyphenyl)-2-methylpropanal and its derivatives.
3-(4-Methoxyphenyl)-2-methylpropanal has several applications:
Interaction studies involving 3-(4-Methoxyphenyl)-2-methylpropanal focus on its reactivity with biological molecules. Research indicates that this compound can interact with proteins and enzymes, potentially leading to inhibition or modulation of biological pathways. Such interactions are critical for understanding its pharmacological potential and mechanisms of action against cancer cells .
Several compounds share structural similarities with 3-(4-Methoxyphenyl)-2-methylpropanal. Here are a few notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Methoxybenzaldehyde | Methoxy group on phenyl ring | Simpler structure; lacks methyl substitution |
3-(4-Hydroxyphenyl)-2-methylpropanal | Hydroxyl group instead of methoxy | Potentially different biological activity |
3-(4-Ethoxyphenyl)-2-methylpropanal | Ethoxy group instead of methoxy | Increased steric hindrance |
The uniqueness of 3-(4-Methoxyphenyl)-2-methylpropanal lies in its specific combination of functional groups, which may influence both its chemical reactivity and biological activity compared to these similar compounds.
Irritant